molecular formula C14H18N2O B2858906 5,5-Dimethyl-3-(2-phenylhydrazino)cyclohex-2-EN-1-one CAS No. 26593-17-9

5,5-Dimethyl-3-(2-phenylhydrazino)cyclohex-2-EN-1-one

Cat. No.: B2858906
CAS No.: 26593-17-9
M. Wt: 230.311
InChI Key: KEYHJIKQNQSVMT-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-(2-phenylhydrazino)cyclohex-2-EN-1-one: is an organic compound with the molecular formula C14H18N2O It is a derivative of cyclohexenone, featuring a phenylhydrazino group at the third position and two methyl groups at the fifth position

Scientific Research Applications

Chemistry:

In chemistry, 5,5-Dimethyl-3-(2-phenylhydrazino)cyclohex-2-EN-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology:

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving hydrazine derivatives. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine:

In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. They may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry:

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5,5-Dimethyl-3-(2-phenylhydrazino)cyclohex-2-EN-1-one typically involves the reaction of 5,5-dimethylcyclohex-2-en-1-one with phenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to yield the desired product.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of hydrazine derivatives.

    Substitution: The phenylhydrazino group can participate in substitution reactions, where the phenyl group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Various electrophiles, solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted phenylhydrazino derivatives.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-(2-phenylhydrazino)cyclohex-2-EN-1-one involves its interaction with various molecular targets. The phenylhydrazino group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to the modulation of their activity. The compound may also participate in redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

    5,5-Dimethyl-3-(phenylamino)cyclohex-2-en-1-one: This compound has a phenylamino group instead of a phenylhydrazino group.

    3-Formyl-5,5-dimethyl-2-cyclohexen-1-one: This compound features a formyl group at the third position.

Uniqueness:

The presence of the phenylhydrazino group in 5,5-Dimethyl-3-(2-phenylhydrazino)cyclohex-2-EN-1-one imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

5,5-dimethyl-3-(2-phenylhydrazinyl)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-14(2)9-12(8-13(17)10-14)16-15-11-6-4-3-5-7-11/h3-8,15-16H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYHJIKQNQSVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NNC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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